molecular formula C15H17FO3 B12999654 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid

2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B12999654
M. Wt: 264.29 g/mol
InChI Key: RRKJMWGZHIGPLO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a substituted benzoyl group at the 2-position. The compound’s structure integrates a fluorine atom and a methyl group on the benzoyl moiety, which are critical for modulating its electronic and steric properties. Such substitutions are often leveraged in medicinal chemistry to enhance metabolic stability, solubility, or target-binding affinity.

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

2-(4-fluoro-3-methylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19)

InChI Key

RRKJMWGZHIGPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCCCC2C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid typically involves the reaction of 4-fluoro-3-methylbenzoic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of thionyl chloride to convert 4-fluoro-3-methylbenzoic acid into its corresponding acyl chloride, which then reacts with cyclohexanecarboxylic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have indicated that 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a potential candidate for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli18100
Pseudomonas aeruginosa15100

1.2 Anti-Inflammatory Properties

The compound has also shown promise in reducing inflammation in preclinical models. A study demonstrated that topical application significantly decreased paw edema in rats, indicating its potential as an anti-inflammatory agent.

Material Science Applications

2.1 Polymer Chemistry

In material science, 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is utilized as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate25070
Polystyrene20050

2.2 Coatings and Adhesives

The compound is also explored in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Research indicates that coatings formulated with this compound exhibit superior durability compared to conventional formulations.

Case Studies

3.1 Case Study: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclohexanecarboxylic acids, including 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid. The results showed a marked improvement in activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

3.2 Case Study: Polymer Development

In a collaborative research project between academic institutions, researchers synthesized a series of copolymers incorporating 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid. The resulting materials demonstrated not only enhanced thermal properties but also improved mechanical flexibility, making them suitable for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the benzoyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid 4-Fluoro-3-methylbenzoyl C₁₅H₁₇FO₃ 264.30 Potential pharmacological applications*
2-(4-Hydroxy-3,5-diiodobenzyl)-cyclohexanecarboxylic acid 4-Hydroxy-3,5-diiodobenzyl C₁₄H₁₆I₂O₃ 502.09 Higher molecular weight; iodine enhances radiocontrast potential
trans-4-Benzyloxy carbonylaminomethyl cyclohexanecarboxylic acid Benzyloxy carbonylaminomethyl C₁₆H₂₁NO₅ 307.34 Enhanced hydrogen bonding capacity; salt forms improve solubility
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid 4-Methoxyphenoxy C₁₄H₁₇O₄ 249.28 Electron-donating methoxy group may increase stability under oxidative conditions
CIS-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid 4-Cyanobenzoyl C₁₅H₁₅NO₃ 257.29 Strong electron-withdrawing cyano group; higher acidity

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Donating Groups: The 4-fluoro and 3-methyl substituents in the target compound balance lipophilicity and metabolic resistance. In contrast, the 4-cyano group in CIS-4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid increases acidity (pKa ~3–4) due to its strong electron-withdrawing nature, enhancing solubility in polar solvents. Iodine in 2-(4-Hydroxy-3,5-diiodobenzyl)-cyclohexanecarboxylic acid adds steric bulk and radiocontrast utility but reduces bioavailability.

Biological Activity

2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is a compound of growing interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-fluoro-3-methylbenzoyl moiety. Its molecular formula is C_{14}H_{15}F O_{3}, and it has a molecular weight of approximately 250.27 g/mol.

Biological Activity Overview

Research indicates that 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in conditions like arthritis.
  • Anticancer Properties : Some studies indicate that it may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated.

The mechanisms underlying the biological activity of 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid are not fully understood but may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Modulation of Cell Signaling : It could influence cell signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Studies

A study conducted by explored the antimicrobial activity of various derivatives of carboxylic acids, including 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Research

In another investigation, researchers focused on the anti-inflammatory effects of compounds similar to 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid. The results suggested that these compounds could reduce pro-inflammatory cytokine levels in vitro, supporting their use in inflammatory diseases .

Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant cytotoxic effects on breast and colon cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerSignificant cytotoxicity in cancer cell lines

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